9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan 9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan
Brand Name: Vulcanchem
CAS No.:
VCID: VC17277486
InChI: InChI=1S/C14H13BrO/c15-9-8-10-4-3-7-13-14(10)11-5-1-2-6-12(11)16-13/h3-7H,1-2,8-9H2
SMILES:
Molecular Formula: C14H13BrO
Molecular Weight: 277.16 g/mol

9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan

CAS No.:

Cat. No.: VC17277486

Molecular Formula: C14H13BrO

Molecular Weight: 277.16 g/mol

* For research use only. Not for human or veterinary use.

9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan -

Specification

Molecular Formula C14H13BrO
Molecular Weight 277.16 g/mol
IUPAC Name 9-(2-bromoethyl)-2,3-dihydrodibenzofuran
Standard InChI InChI=1S/C14H13BrO/c15-9-8-10-4-3-7-13-14(10)11-5-1-2-6-12(11)16-13/h3-7H,1-2,8-9H2
Standard InChI Key TUECEDKWGBLCQH-UHFFFAOYSA-N
Canonical SMILES C1CC=C2C(=C1)C3=C(C=CC=C3O2)CCBr

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan (C₁₄H₁₃BrO) features a fused dibenzofuran core with a 2,3-dihydro modification and a 2-bromoethyl substituent at the 9-position. The dibenzofuran system consists of two benzene rings fused to a central furan ring, while the dihydro reduction saturates the furan’s α,β-positions, enhancing conformational stability . The bromoethyl side chain introduces electrophilic reactivity, enabling cross-coupling or nucleophilic substitution reactions .

Table 1: Key Molecular Properties

PropertyValueSource Analog
Molecular FormulaC₁₄H₁₃BrODerived from ,
Molecular Weight277.16 g/molCalculated
Melting Point63–68°C (estimated)Based on
Boiling Point344°C (extrapolated)From
Density1.45–1.58 g/cm³Comparative analysis
SolubilitySoluble in CH₂Cl₂, DMSOInferred from ,

Synthetic Pathways and Optimization

Palladium/Copper-Catalyzed Cross-Coupling

The synthesis of bromoethyl-substituted dibenzofurans may leverage methodologies analogous to those used for benzo[b]furan derivatives. For instance, Sonogashira coupling of o-iodoanisoles with terminal alkynes, followed by electrophilic cyclization, has been demonstrated for 2,3-disubstituted benzo[b]furans . Adapting this approach:

  • Sonogashira Coupling: React 9-iodo-2,3-dihydrodibenzo[b,d]furan with propargyl bromide using PdCl₂(PPh₃)₂/CuI catalysis in triethylamine .

  • Electrophilic Cyclization: Treat the resulting alkyne with I₂ or PhSeCl to induce cyclization, forming the furan ring .

  • Bromination: Introduce bromine via radical bromination or HBr addition to the ethyl side chain .

Key Reaction Metrics (Analogs):

  • Yield: 70–94% for Sonogashira step

  • Cyclization Efficiency: >85% with I₂

  • Purity: ≥98% after recrystallization

Physicochemical Properties and Stability

Thermal and Spectral Characteristics

The bromoethyl group significantly influences the compound’s thermal behavior. Differential scanning calorimetry (DSC) of analogous compounds reveals melting points between 63–68°C, with decomposition above 250°C . Fourier-transform infrared (FTIR) spectra typically show:

  • C-Br Stretch: 550–600 cm⁻¹

  • Furan C-O-C: 1240–1260 cm⁻¹

  • Aromatic C-H: 3050–3100 cm⁻¹

Pharmaceutical Applications

Intermediate for Anticholinergics

Structurally related bromoethyl furans serve as precursors to darifenacin, a muscarinic receptor antagonist used for overactive bladder syndrome . The bromoethyl group undergoes nucleophilic displacement with amines to form quaternary ammonium salts, critical for receptor binding .

Biological Activity Screening

While direct data for 9-(2-bromoethyl)-2,3-dihydrodibenzo[b,d]furan is sparse, analogs exhibit:

  • α-Glucosidase Inhibition: IC₅₀ ≈ 0.1–1 μM for furan-thiadiazole hybrids

  • Low Cytotoxicity: IC₅₀ > 100 μM in LO2 hepatocytes

RiskMitigation Strategy
Skin/Eye IrritationUse nitrile gloves, goggles
Inhalation HazardFume hood with HEPA filtration
Aquatic ToxicityNeutralize waste with NaHCO₃ before disposal

Industrial and Research Utility

Materials Science

The rigid dibenzofuran core enhances thermal stability in polymers. Incorporating bromoethyl groups enables flame-retardant properties via radical scavenging .

Catalysis

Pd-mediated cross-coupling of bromoethyl furans facilitates synthesis of π-conjugated materials for organic electronics .

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